molecular formula C10H9ClN2OS B1597245 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine CAS No. 303019-72-9

4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine

Cat. No.: B1597245
CAS No.: 303019-72-9
M. Wt: 240.71 g/mol
InChI Key: AGQWSHSVUYUBQR-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine represents a heterocyclic compound of significant interest in structural chemistry research. The molecular architecture of this compound features a thiazole ring connected to a substituted phenyl group, creating a distinct structural motif. The molecule consists of a thiazole core (a five-membered ring containing sulfur and nitrogen) with an amino group at the 2-position and a 5-chloro-2-methoxyphenyl substituent at the 4-position.

The basic structural parameters of this compound include a molecular formula of C₁₀H₉ClN₂OS and a molecular weight of 240.71 g/mol. This compound is characterized by a nearly planar thiazole ring, which serves as the central scaffold of the molecule. The chemical structure can be represented by the SMILES notation: NC1=NC(C2=CC(Cl)=CC=C2OC)=CS1.

Crystallographic analysis provides essential insights into the three-dimensional arrangement of atoms within the molecule. Single crystal X-ray diffraction techniques reveal that this compound typically crystallizes in solid form. While specific crystallographic data for this exact compound is limited, studies on related thiazole derivatives suggest that these compounds often adopt specific packing arrangements influenced by their heterocyclic nature.

Table 1: Key Structural Parameters of this compound

Parameter Value
Molecular Formula C₁₀H₉ClN₂OS
Molecular Weight 240.71 g/mol
InChI 1S/C10H9ClN2OS/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13)
InChI Key AGQWSHSVUYUBQR-UHFFFAOYSA-N

The dihedral angle between the thiazole ring and the phenyl ring in similar structures typically ranges between 2.2° and 54.8°, indicating potential for variability in the three-dimensional conformation. This conformational flexibility may play a significant role in the compound's ability to interact with various molecular targets. The methoxy group at the ortho position of the phenyl ring likely influences the overall geometry through steric effects, while the chlorine atom at the meta position may contribute to specific intermolecular interactions in the crystal lattice.

Crystal packing analysis of similar heterocyclic compounds suggests that this compound may exhibit intermolecular hydrogen bonding networks involving the amino group at the 2-position of the thiazole ring. These hydrogen bonding patterns could potentially include C–H···N, N–H···S, or N–H···N interactions, contributing to the overall crystal stability.

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQWSHSVUYUBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366290
Record name 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803861
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303019-72-9
Record name 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of α-Haloketones with Thioureas or Thioamides

One of the most common and efficient methods to prepare 2-aminothiazoles is the condensation of α-haloketones with thioureas or thioamides. This method is well-documented for synthesizing 2-aminothiazole derivatives substituted at the 4-position.

  • Procedure:

    • An α-haloketone bearing the 5-chloro-2-methoxyphenyl substituent at the α-position is reacted with thiourea under reflux in ethanol or similar solvents.
    • The nucleophilic sulfur and nitrogen atoms of thiourea attack the electrophilic α-haloketone carbon, leading to cyclization and formation of the thiazole ring.
    • The product is this compound.
  • Key Notes:

    • The α-haloketone can be synthesized by halogenation (e.g., bromination) of the corresponding ketone.
    • Reaction conditions typically involve mild heating (60–80 °C) and can be catalyzed by bases such as triethylamine.
    • This method provides good yields and regioselectivity for the 2-aminothiazole.

Heterocyclization Using Chloroacetyl Derivatives and Thioureas

Another approach involves the use of chloroacetyl derivatives functionalized with the 5-chloro-2-methoxyphenyl group:

  • Stepwise synthesis:

    • Preparation of 4-(5-chloro-2-methoxyphenyl)-3-chloroacetyl intermediate via Friedel-Crafts acylation or related methods.
    • Reaction of this intermediate with thiourea or thioamides to induce heterocyclization forming the thiazole ring.
  • Advantages:

    • Allows selective introduction of the amino group at the 2-position.
    • Enables incorporation of various substituents on the phenyl ring prior to cyclization.
  • Typical conditions:

    • Solvents such as DMSO or DMF.
    • Base catalysts like potassium carbonate or triethylamine.
    • Heating at 50–80 °C for several hours.

Knoevenagel Condensation Followed by Cyclization

Though more commonly applied to related heterocycles, Knoevenagel condensation of thiazolidine-2,4-dione derivatives with aromatic aldehydes followed by cyclization has been reported for benzothiazole systems and can be adapted for thiazole synthesis:

  • Outline:

    • Condensation of thiazolidine-2,4-dione with 5-chloro-2-methoxybenzaldehyde in ethanol with piperidine catalyst.
    • Subsequent cyclization and amination steps yield the target 2-aminothiazole.
  • Limitations:

    • This method is more complex and may require multiple steps.
    • Less direct than α-haloketone-thiourea cyclization.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
α-Haloketone + Thiourea α-Haloketone with 5-chloro-2-methoxyphenyl Thiourea, EtOH, reflux, base catalyst 65–85 Simple, high regioselectivity
Chloroacetyl Intermediate + Thiourea 4-(5-chloro-2-methoxyphenyl)-3-chloroacetyl derivative Thiourea, DMSO/DMF, K2CO3, 50–80 °C 60–80 Allows functional group tolerance
Knoevenagel Condensation + Cyclization Thiazolidine-2,4-dione + 5-chloro-2-methoxybenzaldehyde Piperidine, EtOH, reflux 50–70 Multi-step, more complex

Research Findings and Optimization

  • Selectivity: The α-haloketone-thiourea cyclization method consistently yields 2-aminothiazoles with high regioselectivity and minimal side products.
  • Solvent effects: Polar aprotic solvents such as DMSO and DMF improve reaction rates and yields in heterocyclization steps.
  • Catalysts and bases: Use of mild bases (e.g., K2CO3, triethylamine) facilitates cyclization without decomposition.
  • Temperature control: Moderate heating (50–80 °C) is optimal to balance reaction rate and product stability.
  • Functional group tolerance: Methoxy and chloro substituents on the phenyl ring are stable under these conditions, allowing their presence without protective groups.

Chemical Reactions Analysis

Acylation of the 2-Amino Group

The primary amine at position 2 undergoes acylation with reagents like chloroacetyl chloride or carboxylic acid derivatives. For example:

  • Reaction with chloroacetyl chloride in the presence of anhydrous K₂CO₃ in DMF yields 2-chloro-N-(4-(5-chloro-2-methoxyphenyl)thiazol-2-yl)acetamide (Table 1) .

  • Similar reactions with pivaloyl chloride or benzoyl chloride produce N-acylated derivatives, often used as intermediates in pharmaceutical synthesis .

Table 1: Acylation Reactions

ReagentConditionsProductReference
Chloroacetyl chlorideK₂CO₃, DMF, 60°C2-Chloroacetamide derivative
Pivaloyl chlorideNaOMe, THF, refluxN-Pivaloyl thiazol-2-amine

Alkylation Reactions

The amine group reacts with alkyl halides under basic conditions:

  • Methyl iodide in the presence of sodium methanolate produces N-methyl-4-(5-chloro-2-methoxyphenyl)thiazol-2-amine .

  • Bulkier alkyl groups require polar aprotic solvents (e.g., THF) and elevated temperatures .

Condensation Reactions

The amine participates in condensations to form Schiff bases or heterocycles:

  • Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol with piperidine catalysis to yield imine-linked derivatives .

  • Condensation with α-chloro carbonyl compounds (e.g., chloroacetone) forms fused thiazolidinedione systems .

Example :

Thiazol-2-amine+RCHOEtOH, piperidine(E)-5-arylidenethiazolidine-2,4-dione derivatives[1]\text{Thiazol-2-amine} + \text{RCHO} \xrightarrow{\text{EtOH, piperidine}} \text{(E)-5-arylidenethiazolidine-2,4-dione derivatives} \quad[1]

Electrophilic Aromatic Substitution on the Phenyl Ring

The 5-chloro-2-methoxyphenyl group undergoes directed substitutions:

  • Nitration : Occurs at the para position to the methoxy group (C-3) due to its strong ortho/para-directing effect .

  • Sulfonation : Predominantly at C-6 under fuming sulfuric acid conditions .

Thiazole Ring Modifications

The thiazole core itself can be functionalized:

  • Bromination : At position 5 of the thiazole using NBS (N-bromosuccinimide) in CCl₄ .

  • Cross-coupling : Suzuki-Miyaura coupling at position 4 with aryl boronic acids, though steric hindrance from the phenyl group limits reactivity .

Salt Formation and Purification

  • Forms hydrochlorides when treated with HCl in acetic acid, facilitating crystallization .

  • Recrystallization in THF/hexane or methanol/water mixtures improves purity .

Scientific Research Applications

Medicinal Chemistry Applications

Cystic Fibrosis Treatment

One of the most notable applications of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine is its role as a corrector for the ΔF508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Research indicates that this compound can facilitate proper folding and trafficking of the CFTR protein, which is crucial for restoring chloride channel function in patients with cystic fibrosis.

In a study published in Nature, it was demonstrated that derivatives of this compound showed improved corrector activity when designed with specific structural modifications. The most potent analogs were found to have an IC50 of approximately 450 nM, indicating strong efficacy against the defective CFTR protein . This suggests that further development of thiazole derivatives could lead to effective therapies for a significant proportion of cystic fibrosis patients.

Agricultural Applications

Pesticidal Activities

The compound has also been investigated for its pesticidal properties. In a study assessing various thiazole derivatives, this compound was evaluated for its effectiveness against mosquito larvae and phytopathogenic fungi. The results indicated that certain thiazole derivatives exhibited potent antifungal activity, with one derivative showing an EC50 value significantly lower than that of commercial fungicides, suggesting its potential as an effective agricultural pesticide .

Chemical Synthesis and Industrial Applications

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes that can include reactions such as condensation and acylation. These methods are critical for producing high-purity compounds suitable for both research and industrial applications. The ability to modify the thiazole core allows chemists to tailor compounds for specific biological activities or industrial functions .

Summary of Findings

The table below summarizes key findings related to the applications of this compound:

Application AreaFindings
Cystic Fibrosis Treatment Corrects ΔF508 CFTR protein misfolding; IC50 ~450 nM for potent analogs .
Pesticidal Activity Effective against mosquito larvae and phytopathogenic fungi; EC50 values indicate high potency .
Chemical Synthesis Multi-step synthesis allows for structural modifications to enhance activity .

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxy-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer activity, or modulate receptors involved in inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

  • Methoxy Group : The 2-methoxy group in the target compound may participate in hydrogen bonding, influencing crystal packing and solubility .

Biological Activity

4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C₁₀H₉ClN₂OS and a molecular weight of 240.71 g/mol, features a thiazole ring and is substituted with a 5-chloro-2-methoxyphenyl group. Research indicates that thiazole derivatives exhibit significant potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of this compound typically involves several steps, including nucleophilic substitutions at the thiazole nitrogen or the aromatic ring. These reactions can lead to the formation of various derivatives that may enhance biological activity. The unique combination of substituents on this compound contributes to its specific interactions with biological targets.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated antimicrobial properties. In studies, compounds structurally similar to this thiazole have been shown to inhibit the growth of various pathogens. For example, certain thiazole derivatives have exhibited activity against Candida albicans and Candida parapsilosis with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Anti-inflammatory Properties

Research has indicated that compounds with similar structures possess anti-inflammatory effects by modulating key inflammatory pathways. The presence of chlorine and methoxy groups may enhance these activities by influencing the compound's interaction with relevant receptors or enzymes involved in inflammation .

Anticancer Activity

This compound has been evaluated for its anticancer potential. It has been reported that thiazole derivatives can inhibit cancer cell proliferation across various human cancer cell lines. For instance, in vitro studies have shown promising results against colorectal adenocarcinoma and renal cell carcinoma cell lines, with IC50 values indicating effective growth inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The SAR studies suggest that modifications at specific positions on the phenyl moiety significantly influence the compound's potency. For example, the presence of electronegative substituents such as chlorine enhances the biological activity due to increased electron density, which may improve interactions with biological targets .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
4-(4-Methoxyphenyl)-5-methyl-thiazol-2-ylamineContains a methoxy group on a different positionExhibits different biological activities due to substitution pattern
5-Chloro-thiazol-2-ylamineLacks the aromatic substitutionSimpler structure may lead to different reactivity
4-(5-Bromo-2-methoxyphenyl)-thiazol-2-ylamineBromine instead of chlorinePotentially different pharmacokinetics and toxicity

This table highlights how variations in substituents affect biological activity and reactivity profiles.

Case Studies

  • Cystic Fibrosis Protein Correction : A related compound was found to correct defective cellular processing of the cystic fibrosis protein ΔF508-CFTR. This study emphasized the importance of structural conformation in determining corrector activity, suggesting that similar thiazole derivatives could play a role in therapeutic applications for cystic fibrosis .
  • Anticancer Screening : In vitro screening against multiple cancer cell lines demonstrated that thiazole derivatives can significantly inhibit cell proliferation. The results indicated varying degrees of effectiveness based on structural modifications, underscoring the importance of further research into these compounds for cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with a substituted thiosemicarbazide or aminothiazole precursor. For example, describes refluxing 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment to precipitate the product .
  • Step 2 : Introduce the 5-chloro-2-methoxy-phenyl moiety via nucleophilic substitution or coupling reactions. highlights the use of methoxy-phenyl derivatives in benzothiazole synthesis, suggesting analogous conditions (e.g., Pd-catalyzed cross-coupling) .
  • Step 3 : Optimize purification using recrystallization from ethanol-DMF mixtures (as in ) or column chromatography .
    • Key Factors : Temperature control (20–25°C for exothermic steps), stoichiometric ratios (e.g., 1:1 molar ratio of amine to chloroacetyl chloride in ), and solvent selection (dioxane/water in ) .

Q. How can spectroscopic techniques (NMR, IR, XRD) confirm the structure and purity of the compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions. For example, reports methoxy-phenyl proton signals at δ 3.8–4.0 ppm and aromatic protons at δ 6.8–7.5 ppm .
  • XRD : Single-crystal X-ray diffraction (as in and ) resolves stereochemistry and validates bond angles/lengths. provides crystallographic data for analogous thiadiazole compounds (e.g., space group P2₁/c) .
  • IR : Confirm functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

  • Approach :

  • Step 1 : Perform DFT calculations to optimize the 3D structure (software: Gaussian, ORCA).
  • Step 2 : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinase or protease active sites). successfully applied molecular docking to identify binding interactions in thiadiazole derivatives .
  • Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition assays in and ) .
    • Key Metrics : Binding affinity (ΔG), hydrogen-bond interactions, and steric compatibility.

Q. How to resolve contradictions in biological activity data across studies?

  • Case Study : If one study reports anticancer activity () while another shows no effect (hypothetical), consider:

  • Experimental Variables : Cell line specificity (e.g., used fungal models, while mammalian cells may differ) .
  • Compound Stability : Assess degradation under assay conditions (e.g., pH, temperature) via HPLC (as in ) .
  • Dosage Range : Re-evaluate IC₅₀ values across concentrations ( used 1–100 µM for thiadiazole derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
Reactant of Route 2
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4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine

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